Cas no 1261889-92-2 (N-[3-(2-hydroxyphenyl)phenyl]methanesulfonamide)

N-[3-(2-hydroxyphenyl)phenyl]methanesulfonamide is a sulfonamide derivative featuring a hydroxyphenyl substituent, which imparts unique chemical and physical properties. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in synthetic pathways. The presence of both sulfonamide and phenolic functional groups enhances its reactivity, enabling selective modifications for targeted applications. Its structural characteristics may contribute to improved solubility and binding affinity in biologically active systems. The compound's stability under standard conditions makes it suitable for further derivatization and scale-up processes. Researchers value this molecule for its balanced reactivity profile and potential utility in developing novel therapeutic or functional materials.
N-[3-(2-hydroxyphenyl)phenyl]methanesulfonamide structure
1261889-92-2 structure
Product Name:N-[3-(2-hydroxyphenyl)phenyl]methanesulfonamide
CAS No:1261889-92-2
MF:C13H13NO3S
MW:263.312222242355
MDL:MFCD18313022
CID:1222996
PubChem ID:53218715
Update Time:2025-05-25

N-[3-(2-hydroxyphenyl)phenyl]methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[3-(2-hydroxyphenyl)phenyl]methanesulfonamide
    • DTXSID20683632
    • 2-(3-Methylsulfonylaminophenyl)phenol, 95%
    • 2-(3-METHYLSULFONYLAMINOPHENYL)PHENOL
    • N-(2'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
    • 1261889-92-2
    • MFCD18313022
    • MDL: MFCD18313022
    • Inchi: 1S/C13H13NO3S/c1-18(16,17)14-11-6-4-5-10(9-11)12-7-2-3-8-13(12)15/h2-9,14-15H,1H3
    • InChI Key: MZEQBUUOZHUJDZ-UHFFFAOYSA-N
    • SMILES: S(C)(NC1C=CC=C(C=1)C1C=CC=CC=1O)(=O)=O

Computed Properties

  • Exact Mass: 263.06161445g/mol
  • Monoisotopic Mass: 263.06161445g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 74.8Ų

N-[3-(2-hydroxyphenyl)phenyl]methanesulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB319008-5 g
2-(3-Methylsulfonylaminophenyl)phenol, 95%; .
1261889-92-2 95%
5g
€1159.00 2023-04-26
abcr
AB319008-5g
2-(3-Methylsulfonylaminophenyl)phenol, 95%; .
1261889-92-2 95%
5g
€1159.00 2025-04-21

N-[3-(2-hydroxyphenyl)phenyl]methanesulfonamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1261889-92-2)N-[3-(2-hydroxyphenyl)phenyl]methanesulfonamide
Order Number:A1114757
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:08
Price ($):687.0
Email:sales@amadischem.com

Additional information on N-[3-(2-hydroxyphenyl)phenyl]methanesulfonamide

N-[3-(2-Hydroxyphenyl)Phenyl]Methanesulfonamide (CAS No. 1261889-92-2): A Comprehensive Overview

N-[3-(2-Hydroxyphenyl)Phenyl]Methanesulfonamide, identified by the CAS registry number 1261889-92-2, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of methanesulfonamides, which are derivatives of methanesulfonic acid, and it features a unique structure characterized by a hydroxyl-substituted aromatic ring system. The molecule's structure consists of a methanesulfonamide group attached to a phenyl ring, which in turn is substituted with a hydroxyphenyl group at the para position. This structural arrangement imparts distinctive chemical and biological properties to the compound.

The synthesis of N-[3-(2-Hydroxyphenyl)Phenyl]Methanesulfonamide typically involves multi-step organic reactions, often employing coupling agents and activating reagents to facilitate the formation of the sulfonamide bond. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research and potential commercial applications. The compound's stability under various conditions has been extensively studied, revealing its resistance to hydrolysis and thermal degradation, which are crucial factors for its use in pharmaceutical formulations.

In terms of physical properties, N-[3-(2-Hydroxyphenyl)Phenyl]Methanesulfonamide exhibits a melting point of approximately 150°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry, which are commonly used for its characterization and quality control.

The biological activity of N-[3-(2-Hydroxyphenyl)Phenyl]Methanesulfonamide has been a focal point of recent research efforts. Studies have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways, particularly those associated with inflammation and oxidative stress. For instance, investigations into its anti-inflammatory properties have shown that it can modulate the activity of cyclooxygenase (COX) enzymes, which are key players in prostaglandin synthesis. Additionally, preliminary in vitro assays have indicated that this compound may possess antioxidant capabilities, attributed to its ability to scavenge free radicals and reduce oxidative damage to cellular components.

Another area of interest is the potential application of N-[3-(2-Hydroxyphenyl)Phenyl]Methanesulfonamide in drug delivery systems. Its amphiphilic nature allows for the formation of self-assembled structures, such as micelles or liposomes, which can encapsulate hydrophobic drugs and enhance their bioavailability. Recent studies have explored its use as a stabilizing agent in nanoparticle formulations, where it has shown promise in improving drug encapsulation efficiency and reducing premature drug release.

The environmental impact of N-[3-(2-Hydroxyphenyl)Phenyl]Methanesulfonamide has also been a subject of scrutiny. Research into its biodegradation kinetics has revealed that it undergoes rapid microbial degradation under aerobic conditions, minimizing its persistence in aquatic environments. This finding aligns with current trends toward developing eco-friendly chemical compounds that minimize ecological footprint.

In conclusion, N-[3-(2-Hydroxyphenyl)Phenyl]Methanesulfonamide (CAS No. 1261889-92-2) is a versatile compound with a rich structural framework that lends itself to diverse applications across multiple disciplines. Its unique chemical properties, coupled with emerging insights into its biological activity and environmental behavior, position it as a valuable tool in both academic research and industrial settings. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to the advancement of chemistry and pharmacology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1261889-92-2)N-[3-(2-hydroxyphenyl)phenyl]methanesulfonamide
A1114757
Purity:99%
Quantity:5g
Price ($):687.0
Email